Introduction: Navigating Data Scarcity with Comparative Chemical Analysis
Introduction: Navigating Data Scarcity with Comparative Chemical Analysis
An In-Depth Technical Guide to 3-Formylphenyl benzoate (CAS 33696-06-9)
3-Formylphenyl benzoate, identified by CAS number 33696-06-9, is an aromatic organic compound featuring both an aldehyde and an ester functional group.[1] This unique bifunctionality makes it a molecule of interest for researchers in synthetic chemistry, drug development, and materials science. The formyl group can serve as a reactive handle for a multitude of chemical transformations, while the benzoate moiety influences the molecule's overall electronic and steric properties.
This guide is designed for researchers, scientists, and drug development professionals. It acknowledges the notable scarcity of publicly accessible experimental data for the 3-isomer of formylphenyl benzoate. To overcome this, we will employ a comparative and predictive approach, leveraging established chemical principles and available data from its structural isomers (e.g., 4-formylphenyl benzoate) and the parent compound, phenyl benzoate. By synthesizing information from these related molecules, this document provides a robust technical overview, grounded in authoritative chemical knowledge, to guide research and development efforts.
Molecular Structure and Physicochemical Properties
3-Formylphenyl benzoate is characterized by a central phenyl ring substituted with a formyl (aldehyde) group at the meta-position and linked to a benzoyl group via an ester linkage. This arrangement dictates its chemical reactivity and physical properties.
Predicted Physicochemical Data
The following table summarizes key physicochemical properties. While experimental data for this specific isomer is limited, these values are computed based on its structure and provide reliable estimates for experimental design.
| Property | Predicted/Known Value | Source/Comment |
| CAS Number | 33696-06-9 | [1] |
| Molecular Formula | C₁₄H₁₀O₃ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| IUPAC Name | 3-formylphenyl benzoate | |
| SMILES | O=C(OC1=CC=CC(C=O)=C1)C2=CC=CC=C2 | [1] |
| XLogP3 | 3.1 | Predicted, similar to 4-formylphenyl benzoate.[2] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 3 | [3] |
| Topological Polar Surface Area (TPSA) | 43.4 Ų | [2] |
| Appearance | White to off-white solid | Inferred from related compounds.[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Ethanol). | Inferred from phenyl benzoate.[4][5] |
Synthesis Pathway: Esterification of 3-Hydroxybenzaldehyde
A standard and reliable method for synthesizing 3-Formylphenyl benzoate is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acyl chloride in the presence of a base.[4] This approach offers high yields and is a common procedure in synthetic organic chemistry.
Causality of Experimental Choices
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Reactants : 3-Hydroxybenzaldehyde is selected as the phenolic starting material to ensure the formyl group is at the desired meta-position. Benzoyl chloride serves as the acylating agent to introduce the benzoate moiety.
-
Base : Aqueous sodium hydroxide (NaOH) is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. This significantly accelerates the rate of the nucleophilic acyl substitution reaction with benzoyl chloride.
-
Solvent : The reaction is typically biphasic (aqueous/organic). The vigorous shaking ensures sufficient interfacial area for the reaction to occur between the water-soluble phenoxide and the benzoyl chloride, which may have limited water solubility.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of 3-Formylphenyl benzoate via Schotten-Baumann reaction.
Detailed Experimental Protocol
Caution : Benzoyl chloride is a lachrymator and should be handled in a fume hood. Phenols are toxic and can cause skin burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
-
Preparation : In a 50 mL Erlenmeyer flask, dissolve 1.0 g of 3-hydroxybenzaldehyde in 20 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice-water bath.
-
Reaction : While in the fume hood, add 1.5 mL of benzoyl chloride dropwise to the cooled solution over 5 minutes while vigorously swirling or stirring the flask.
-
Completion : After the addition is complete, stopper the flask and shake it vigorously for 15-20 minutes. The solid product, 3-formylphenyl benzoate, will precipitate out of the solution.
-
Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected solid thoroughly with two portions of 20 mL cold water to remove any unreacted starting materials and salts.
-
Purification : Recrystallize the crude product from a minimal amount of hot ethanol to yield the purified 3-formylphenyl benzoate.
-
Drying : Allow the crystals to air dry or place them in a desiccator under vacuum.
Spectroscopic and Analytical Characterization
Unambiguous characterization of 3-Formylphenyl benzoate relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features, drawing comparisons with known spectra of related isomers and functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by strong absorptions from the two carbonyl groups.
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Aldehyde C=O Stretch : A strong, sharp peak is predicted around 1700-1710 cm⁻¹ .[7]
-
Ester C=O Stretch : A strong, sharp peak is anticipated at a slightly higher wavenumber, around 1735-1745 cm⁻¹ .[7]
-
Ester C-O Stretch : A characteristic band will be present in the 1300-1100 cm⁻¹ region.[7]
-
Aromatic C-H Stretch : Vibrations observed above 3000 cm⁻¹ .[7]
-
Aromatic C=C Stretch : Multiple bands in the 1600-1450 cm⁻¹ range.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the substitution pattern of the phenyl rings.
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Aldehyde Proton (-CHO) : The most downfield signal, a singlet, is expected above 10.0 ppm . This is highly characteristic of an aldehyde proton.[7]
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Aromatic Protons : The protons on the two phenyl rings will appear in the region of 7.2-8.3 ppm . The meta-substitution pattern of the formyl-substituted ring will lead to a complex splitting pattern. The protons on the benzoate ring will show a pattern typical of a monosubstituted benzene ring.
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Aldehyde Carbonyl Carbon : Predicted to be in the range of 190-195 ppm .
-
Ester Carbonyl Carbon : Expected around 164-166 ppm .
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Aromatic Carbons : A series of signals between 120-155 ppm . The carbon attached to the ester oxygen (C-O) will be downfield, as will the carbon attached to the formyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺) : The molecular ion peak is expected at an m/z of 226 .
-
Key Fragmentation : A primary fragmentation pathway for phenyl benzoates is the cleavage of the ester bond. This would lead to characteristic fragments:
Analytical Chromatography
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 3-formylphenyl benzoate and for its quantification.[9][10]
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- 4. researchgate.net [researchgate.net]
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- 8. Phenyl benzoate | C13H10O2 | CID 7169 - PubChem [pubchem.ncbi.nlm.nih.gov]
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